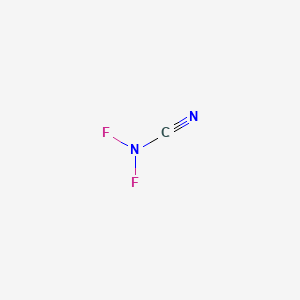
Difluorocyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluorocyanamide is a chemical compound with the formula CF₂N₂. It is a fluorinated derivative of cyanamide and is known for its unique chemical properties and reactivity. The compound has a molecular weight of 78.0209 g/mol and is characterized by the presence of two fluorine atoms and a cyano group attached to a nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluorocyanamide can be synthesized through the fluorination of biguanide using gaseous fluorine mixed with an inert carrier gas. The reaction is typically carried out in a fluid-bed reactor at temperatures ranging from -15°C to +120°C. The reaction products are collected and separated to isolate this compound .
Industrial Production Methods
The industrial production of this compound follows a similar process to the laboratory synthesis. The use of a fluid-bed reactor allows for efficient contact between the reactants and the fluorine gas, leading to high yields of the desired product. The reaction conditions are optimized to ensure the purity and stability of this compound .
Chemical Reactions Analysis
Types of Reactions
Difluorocyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorocyanate.
Reduction: Reduction reactions can convert this compound to difluoromethylamine.
Substitution: This compound can participate in substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Difluorocyanate
Reduction: Difluoromethylamine
Substitution: Various substituted cyanamides depending on the reagents used.
Scientific Research Applications
Difluorocyanamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of difluorocyanamide involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Cyanamide (CH₂N₂): A non-fluorinated analog with similar reactivity but different physical properties.
Difluoromethylamine (CHF₂NH₂): A related compound with two fluorine atoms and an amine group.
Difluorocyanate (CF₂NCO): An oxidized form of difluorocyanamide.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a cyano group, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
7127-18-6 |
|---|---|
Molecular Formula |
CF2N2 |
Molecular Weight |
78.021 g/mol |
IUPAC Name |
difluorocyanamide |
InChI |
InChI=1S/CF2N2/c2-5(3)1-4 |
InChI Key |
HFFQLQRGCQEGJG-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)N(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















